Cas no 2138019-69-7 (N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine)
N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- [2,2-difluoro-3-(3-methoxypropoxy)propyl](ethyl)amine
- N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine
- 1-Propanamine, N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)-
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- Inchi: 1S/C9H19F2NO2/c1-3-12-7-9(10,11)8-14-6-4-5-13-2/h12H,3-8H2,1-2H3
- InChI Key: SAPIRRNHWCBFHA-UHFFFAOYSA-N
- SMILES: FC(COCCCOC)(CNCC)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 9
- Complexity: 134
- XLogP3: 0.9
- Topological Polar Surface Area: 30.5
N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-788836-0.05g |
[2,2-difluoro-3-(3-methoxypropoxy)propyl](ethyl)amine |
2138019-69-7 | 95.0% | 0.05g |
$1068.0 | 2025-02-22 | |
| Enamine | EN300-788836-0.1g |
[2,2-difluoro-3-(3-methoxypropoxy)propyl](ethyl)amine |
2138019-69-7 | 95.0% | 0.1g |
$1119.0 | 2025-02-22 | |
| Enamine | EN300-788836-0.25g |
[2,2-difluoro-3-(3-methoxypropoxy)propyl](ethyl)amine |
2138019-69-7 | 95.0% | 0.25g |
$1170.0 | 2025-02-22 | |
| Enamine | EN300-788836-0.5g |
[2,2-difluoro-3-(3-methoxypropoxy)propyl](ethyl)amine |
2138019-69-7 | 95.0% | 0.5g |
$1221.0 | 2025-02-22 | |
| Enamine | EN300-788836-1.0g |
[2,2-difluoro-3-(3-methoxypropoxy)propyl](ethyl)amine |
2138019-69-7 | 95.0% | 1.0g |
$1272.0 | 2025-02-22 | |
| Enamine | EN300-788836-2.5g |
[2,2-difluoro-3-(3-methoxypropoxy)propyl](ethyl)amine |
2138019-69-7 | 95.0% | 2.5g |
$2492.0 | 2025-02-22 | |
| Enamine | EN300-788836-5.0g |
[2,2-difluoro-3-(3-methoxypropoxy)propyl](ethyl)amine |
2138019-69-7 | 95.0% | 5.0g |
$3687.0 | 2025-02-22 | |
| Enamine | EN300-788836-10.0g |
[2,2-difluoro-3-(3-methoxypropoxy)propyl](ethyl)amine |
2138019-69-7 | 95.0% | 10.0g |
$5467.0 | 2025-02-22 |
N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine
Research Briefing on N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine (CAS: 2138019-69-7)
N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine (CAS: 2138019-69-7) is a novel fluorinated amine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoro and methoxypropoxy functional groups, has shown promising potential in various therapeutic applications, particularly in the development of central nervous system (CNS) targeting drugs and enzyme inhibitors. Recent studies have explored its pharmacokinetic properties, metabolic stability, and interactions with biological targets, positioning it as a candidate for further preclinical evaluation.
The synthesis of N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine involves a multi-step process that emphasizes the introduction of fluorine atoms to enhance metabolic stability and bioavailability. Researchers have employed advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structural integrity. Preliminary in vitro studies indicate that the compound exhibits moderate blood-brain barrier (BBB) permeability, a critical attribute for CNS-active agents. Additionally, its stability in human liver microsomes suggests a favorable metabolic profile, reducing the likelihood of rapid clearance in vivo.
Recent investigations have focused on the mechanistic aspects of N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine, particularly its role as a modulator of neurotransmitter systems. In silico docking studies have revealed potential interactions with gamma-aminobutyric acid (GABA) receptors and monoamine transporters, hinting at its applicability in treating neurological disorders such as anxiety and depression. Furthermore, the compound's ability to inhibit specific cytochrome P450 enzymes has sparked interest in its use as an adjuvant therapy to improve the efficacy of co-administered drugs.
Despite these promising findings, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Current research efforts are directed toward structural modifications to enhance its binding affinity and reduce potential toxicity. Collaborative studies between academic institutions and pharmaceutical companies are underway to advance N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine into the next stages of drug development, with the aim of initiating clinical trials in the near future.
In conclusion, N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine represents a compelling example of how fluorinated small molecules can be leveraged to address unmet medical needs. Its unique chemical properties and preliminary biological activity underscore its potential as a versatile scaffold for further medicinal chemistry optimization. Continued research will be essential to fully elucidate its therapeutic potential and translate these findings into clinically viable treatments.
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